molecular formula C15H18N2O3 B390365 N'-(5,5-dimethyl-3-oxocyclohex-1-en-1-yl)-2-hydroxybenzohydrazide

N'-(5,5-dimethyl-3-oxocyclohex-1-en-1-yl)-2-hydroxybenzohydrazide

Katalognummer: B390365
Molekulargewicht: 274.31g/mol
InChI-Schlüssel: KFDZBIOHUZHVNU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N’-(5,5-dimethyl-3-oxocyclohex-1-en-1-yl)-2-hydroxybenzohydrazide is a chemical compound with a complex structure that includes a cyclohexenone ring, a dimethyl group, and a hydroxybenzohydrazide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N’-(5,5-dimethyl-3-oxocyclohex-1-en-1-yl)-2-hydroxybenzohydrazide typically involves the reaction of 5,5-dimethyl-3-oxocyclohex-1-en-1-yl with 2-hydroxybenzohydrazide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of N’-(5,5-dimethyl-3-oxocyclohex-1-en-1-yl)-2-hydroxybenzohydrazide may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies and equipment ensures efficient production with minimal waste and high consistency in product quality.

Analyse Chemischer Reaktionen

Types of Reactions

N’-(5,5-dimethyl-3-oxocyclohex-1-en-1-yl)-2-hydroxybenzohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

N’-(5,5-dimethyl-3-oxocyclohex-1-en-1-yl)-2-hydroxybenzohydrazide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of N’-(5,5-dimethyl-3-oxocyclohex-1-en-1-yl)-2-hydroxybenzohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N’-(5,5-dimethyl-3-oxocyclohex-1-en-1-yl)formamide
  • N’-(5,5-dimethyl-3-oxocyclohex-1-en-1-yl)-4-hydroxynonanehydrazide
  • N’-(5,5-dimethyl-3-thioxocyclohex-1-en-1-yl) sulfide

Uniqueness

N’-(5,5-dimethyl-3-oxocyclohex-1-en-1-yl)-2-hydroxybenzohydrazide is unique due to its specific structural features, such as the presence of both a cyclohexenone ring and a hydroxybenzohydrazide moiety

Eigenschaften

Molekularformel

C15H18N2O3

Molekulargewicht

274.31g/mol

IUPAC-Name

N'-(5,5-dimethyl-3-oxocyclohexen-1-yl)-2-hydroxybenzohydrazide

InChI

InChI=1S/C15H18N2O3/c1-15(2)8-10(7-11(18)9-15)16-17-14(20)12-5-3-4-6-13(12)19/h3-7,16,19H,8-9H2,1-2H3,(H,17,20)

InChI-Schlüssel

KFDZBIOHUZHVNU-UHFFFAOYSA-N

SMILES

CC1(CC(=CC(=O)C1)NNC(=O)C2=CC=CC=C2O)C

Kanonische SMILES

CC1(CC(=CC(=O)C1)NNC(=O)C2=CC=CC=C2O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.